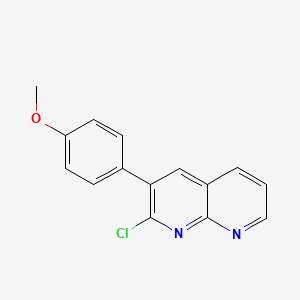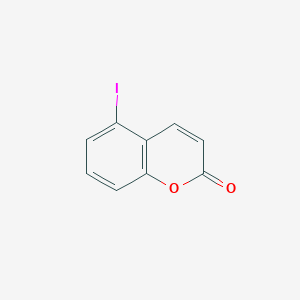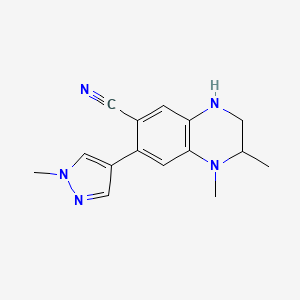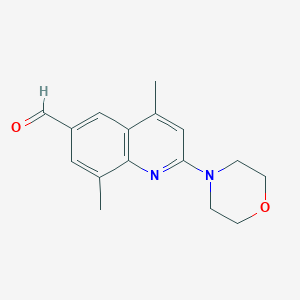
1,8-Naphthyridine, 2-chloro-3-(4-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Naphthyridine, 2-chloro-3-(4-methoxyphenyl)- is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine, 2-chloro-3-(4-methoxyphenyl)- can be achieved through several methods:
Friedländer Approach: This approach uses green strategies such as hydroamination of terminal alkynes followed by Friedländer cyclization.
Metal-Catalyzed Synthesis: This method involves the use of metal catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for 1,8-naphthyridine, 2-chloro-3-(4-methoxyphenyl)- typically involve large-scale multicomponent reactions and metal-catalyzed synthesis due to their efficiency and high yield .
化学反応の分析
Types of Reactions
1,8-Naphthyridine, 2-chloro-3-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include various substituted derivatives of 1,8-naphthyridine, 2-chloro-3-(4-methoxyphenyl)-, which can have enhanced biological or chemical properties .
科学的研究の応用
1,8-Naphthyridine, 2-chloro-3-(4-methoxyphenyl)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,8-naphthyridine, 2-chloro-3-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways:
類似化合物との比較
1,8-Naphthyridine, 2-chloro-3-(4-methoxyphenyl)- can be compared with other similar compounds such as:
1,5-Naphthyridine: This compound has different substitution patterns and biological activities.
1,6-Naphthyridine: Similar in structure but with variations in chemical reactivity and applications.
1,7-Naphthyridine: Known for its unique photochemical properties.
The uniqueness of 1,8-naphthyridine, 2-chloro-3-(4-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
CAS番号 |
474266-27-8 |
|---|---|
分子式 |
C15H11ClN2O |
分子量 |
270.71 g/mol |
IUPAC名 |
2-chloro-3-(4-methoxyphenyl)-1,8-naphthyridine |
InChI |
InChI=1S/C15H11ClN2O/c1-19-12-6-4-10(5-7-12)13-9-11-3-2-8-17-15(11)18-14(13)16/h2-9H,1H3 |
InChIキー |
LHSVFEZYIZDOBW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(N=C3C(=C2)C=CC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dimethoxy-2-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11849932.png)
![2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone](/img/structure/B11849935.png)
![8-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B11849939.png)
![2-Naphthalenol, 1-[[(3-fluorophenyl)imino]methyl]-](/img/structure/B11849948.png)





![[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11849986.png)




